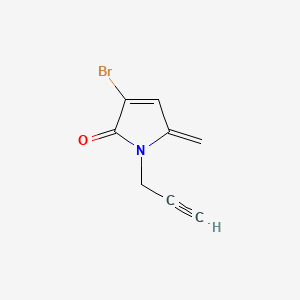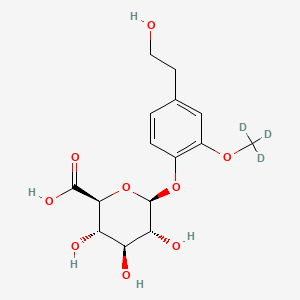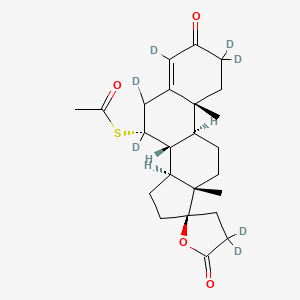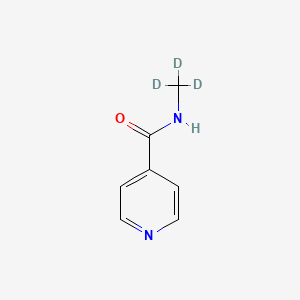
N-Methylisonicotinamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylisonicotinamide-d3 is a deuterated derivative of N-Methylisonicotinamide, a compound known for its various applications in scientific research. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylisonicotinamide-d3 typically involves the methylation of isonicotinamide using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation. The reaction can be summarized as follows:
Isonicotinamide+CD3I→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylisonicotinamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methylisonicotinic acid.
Reduction: It can be reduced to form N-Methylisonicotinamide.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: N-Methylisonicotinic acid
Reduction: N-Methylisonicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Methylisonicotinamide-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy and mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control processes.
Wirkmechanismus
The mechanism of action of N-Methylisonicotinamide-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with distinct isotopic signatures. This allows for precise tracking and analysis in metabolic studies. The compound is known to interact with enzymes involved in nicotinamide metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylisonicotinamide: The non-deuterated version of the compound.
1-Methylnicotinamide: A related compound with similar structural features.
Nicotinamide: The parent compound from which N-Methylisonicotinamide is derived.
Uniqueness
N-Methylisonicotinamide-d3 is unique due to the presence of deuterium atoms, which provide distinct isotopic signatures useful in analytical studies. This makes it an invaluable tool in research involving nuclear magnetic resonance spectroscopy and mass spectrometry, where precise quantification and tracking are essential.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
139.17 g/mol |
IUPAC-Name |
N-(trideuteriomethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)/i1D3 |
InChI-Schlüssel |
PLWAKFARFCNHJO-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=NC=C1 |
Kanonische SMILES |
CNC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



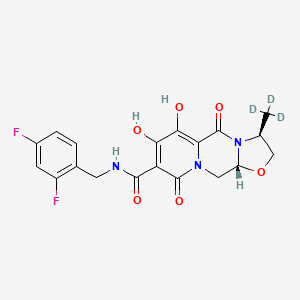

![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
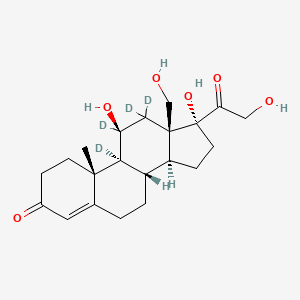


![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)

